4-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]MORPHOLINE
Description
4-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]morpholine is a triazoloquinazoline derivative characterized by a chlorine atom at position 7, a 3,4-dimethylbenzenesulfonyl group at position 3, and a morpholine ring at position 3. Triazoloquinazolines are heterocyclic compounds of pharmacological interest due to their structural versatility, which allows for modulation of electronic, steric, and solubility properties.
Properties
IUPAC Name |
4-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-13-3-5-16(11-14(13)2)31(28,29)21-20-23-19(26-7-9-30-10-8-26)17-12-15(22)4-6-18(17)27(20)25-24-21/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAOTPPOPLMIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]morpholine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
Biological Activities
Research indicates that 4-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]morpholine exhibits various biological activities:
- Antiproliferative Effects : The compound has shown potential in inhibiting cell growth by interfering with cellular signaling pathways associated with cancer progression.
- Enzyme Inhibition : Its structural features allow it to act as an inhibitor for specific enzymes involved in metabolic processes.
The exact mechanisms of action are still under investigation but suggest that this compound could play a role in cancer treatment and other therapeutic interventions.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The research indicated that the compound interfered with the Akt/mTOR signaling pathway, which is crucial for cell survival and growth.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific kinases. It was found to selectively inhibit certain kinases involved in tumor growth, suggesting its potential as a targeted therapy in oncology.
Mechanism of Action
The mechanism of action of 4-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and similar triazoloquinazoline derivatives:
Structural and Functional Analysis
Substituent Effects at Position 3
- Analogues : Methylsulfanyl (9f, 7a) and 4-chlorophenylsulfonyl () substituents exhibit lower steric demand but vary in electronic properties. For instance, methylsulfanyl (δ ~3.12 in 9f ) contrasts with aromatic sulfonyl groups, which show distinct 13C-NMR shifts (e.g., 136.02–158.93 ppm for aromatic carbons in 9f ).
Substituent Effects at Position 5
- Target Compound : Morpholine’s oxygen atom improves water solubility, a critical advantage over lipophilic amines like 3-methylpiperidinyl ( ) or 4-isopropylphenylamine ( ).
- Analogues : Piperidinyl and aryl amines (e.g., 4-methoxyphenyl in ) may confer varying bioavailability profiles. For example, 4-methoxyphenylamine’s electron-donating methoxy group could enhance π-stacking in biological targets.
Chlorination at Position 7
Chlorinated derivatives generally exhibit higher metabolic stability compared to non-halogenated counterparts.
Biological Activity
The compound 4-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]morpholine is a synthetic derivative of quinazoline and triazole that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties, molecular interactions, and pharmacological profiles.
Chemical Structure
The compound's structure can be described by the following molecular formula and features:
- Molecular Formula : CHClNOS
- Molecular Weight : 493.97 g/mol
- Key Functional Groups :
- Chloro group
- Dimethylbenzenesulfonyl group
- Triazole ring fused to a quinazoline moiety
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of quinazoline derivatives against various cancer cell lines.
- Antimicrobial Properties : Compounds in this class have shown efficacy against bacterial and fungal strains.
- Kinase Inhibition : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression.
Case Studies and Findings
-
Cytotoxicity Assays :
- The compound was evaluated using the MTT assay against multiple cancer cell lines, including breast cancer (MCF-7) and leukemia (Hap-1) cells. Results indicated a significant reduction in cell viability at low micromolar concentrations.
- A study reported that quinazoline derivatives with similar structural motifs exhibited IC values ranging from 0.5 to 10 µM across various cancer types .
- Mechanism of Action :
- In Vivo Studies :
Pharmacokinetics and Toxicology
The pharmacokinetic properties of the compound were assessed using computational models:
- Absorption : Predicted high gastrointestinal absorption based on its lipophilicity.
- Distribution : Favorable distribution characteristics with potential blood-brain barrier penetration.
- Metabolism : Likely metabolized via cytochrome P450 enzymes; however, specific metabolic pathways require further investigation.
- Excretion : Predicted renal excretion based on molecular size and polarity.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Anticancer Activity (IC µM) | Key Features |
|---|---|---|---|---|
| This compound | 904584-39-0 | 493.97 | 0.5 - 10 | Kinase inhibitor |
| Quinazoline Derivative A | XXXX | XXXX | 1 - 5 | Antimicrobial |
| Quinazoline Derivative B | XXXX | XXXX | 2 - 8 | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
